Cyclobutyl-[4-(4-methylpyridin-3-yl)piperazin-1-yl]methanone
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Overview
Description
Cyclobutyl-[4-(4-methylpyridin-3-yl)piperazin-1-yl]methanone is a synthetic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The structure of this compound includes a cyclobutyl group, a piperazine ring, and a pyridine moiety, making it a complex and interesting molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclobutyl-[4-(4-methylpyridin-3-yl)piperazin-1-yl]methanone typically involves multiple steps, including the formation of the piperazine ring and the attachment of the cyclobutyl and pyridine groups. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by selective intramolecular cyclization reactions . Another approach includes the Ugi reaction, which is a multicomponent reaction that can efficiently form the piperazine ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Cyclobutyl-[4-(4-methylpyridin-3-yl)piperazin-1-yl]methanone can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
Cyclobutyl-[4-(4-methylpyridin-3-yl)piperazin-1-yl]methanone has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific molecular targets.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Cyclobutyl-[4-(4-methylpyridin-3-yl)piperazin-1-yl]methanone involves its interaction with specific molecular targets and pathways. For example, it may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
(4-Methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone: Another piperazine derivative with anti-inflammatory properties.
Norfloxacin-thiazolidinedione hybrids: Compounds with enhanced antimicrobial activity.
Uniqueness
Cyclobutyl-[4-(4-methylpyridin-3-yl)piperazin-1-yl]methanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its cyclobutyl group, in particular, adds rigidity to the molecule, potentially affecting its binding interactions and stability.
Properties
IUPAC Name |
cyclobutyl-[4-(4-methylpyridin-3-yl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O/c1-12-5-6-16-11-14(12)17-7-9-18(10-8-17)15(19)13-3-2-4-13/h5-6,11,13H,2-4,7-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUIYZORCGLPSAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC=C1)N2CCN(CC2)C(=O)C3CCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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